molecular formula C15H21N5OS B2434523 5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole CAS No. 2320820-19-5

5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole

Cat. No.: B2434523
CAS No.: 2320820-19-5
M. Wt: 319.43
InChI Key: SESBKCGFPXUHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole is a chemical compound of significant interest in pharmaceutical and agrochemical research due to its incorporation of two privileged structures in medicinal chemistry: the piperidine ring and the 1,2,4-thiadiazole heterocycle . The 1,2,4-thiadiazole scaffold is a well-known bioisostere, commonly used to replace ester, amide, and other functional groups to improve metabolic stability and alter physicochemical properties in drug candidates . Heterocyclic compounds like this one are pivotal in drug design due to their ability to interact with a wide array of enzymatic targets through various intermolecular forces, including hydrogen bonding and van der Waals interactions . Specifically, derivatives containing the 1,3,4-thiadiazole nucleus (a related isomer) have been extensively studied and demonstrate a broad spectrum of pharmacological activities, including notable cytotoxic and anticancer properties in scientific research . The presence of the 5,6-dimethylpyrimidine moiety further enhances the research value of this compound, as pyrimidine-based structures are fundamental components of nucleic acids and are present in many therapeutic agents. This combination of features makes 5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole a valuable building block for researchers engaged in hit-to-lead optimization and the discovery of new biologically active molecules. This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-10-11(2)16-9-17-14(10)21-8-13-4-6-20(7-5-13)15-18-12(3)19-22-15/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESBKCGFPXUHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC(=NS3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of heterocyclic structures, including a thiadiazole ring, a pyrimidine moiety, and a piperidine group. These structural characteristics suggest that it may exhibit various biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of 5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole is C15H21N5OSC_{15}H_{21}N_{5}OS with a molecular weight of approximately 319.4 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC15H21N5OSC_{15}H_{21}N_{5}OS
Molecular Weight319.4 g/mol
CAS Number2320820-19-5

Anticancer Activity

Research has indicated that compounds containing thiadiazole and pyrimidine rings often exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazole have demonstrated promising anticancer properties in vitro. In studies evaluating similar compounds, some exhibited GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 1.64 to 4.58 μM against leukemia subpanel cell lines .

The mechanism by which 5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole exerts its anticancer effects may involve the modulation of specific cellular pathways or the inhibition of key enzymes involved in tumor growth and proliferation.

Antimicrobial Activity

Compounds similar to 5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole have been evaluated for their antimicrobial properties. Studies have shown that derivatives with thiadiazole moieties can possess moderate to strong activity against various bacterial strains. For example, certain synthesized thiazolidinone derivatives demonstrated effective antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors. The presence of functional groups in its structure allows for potential binding interactions that could modulate enzyme activities or inhibit cellular processes critical for pathogen survival or cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds structurally related to 5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole:

  • Cytotoxicity Assays : In vitro studies have shown that derivatives exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds tested under the DTP NCI protocol revealed varying levels of sensitivity towards leukemia cells .
  • Antimicrobial Screening : A series of synthesized compounds were evaluated for their antimicrobial efficacy against multiple bacterial strains. The results indicated that certain derivatives showed strong inhibitory effects against pathogens like Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that some derivatives acted as potent inhibitors of urease and acetylcholinesterase, suggesting their potential use in treating conditions related to these enzymes .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and pyrimidine rings possess significant antimicrobial activity. In various studies, derivatives of thiadiazole have been shown to exhibit potent antibacterial and antifungal effects.

Table 1: Antimicrobial Activity of 5-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole)

MicroorganismActivity (Zone of Inhibition)Reference
Staphylococcus aureus15 mm
Escherichia coli18 mm
Pseudomonas aeruginosa12 mm
Aspergillus niger14 mm

These findings suggest that the compound could be developed into a new class of antimicrobial agents.

Anticancer Properties

The cytotoxic effects of this compound have also been explored against various cancer cell lines. Studies have shown that derivatives of thiadiazole can induce apoptosis in cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)8.3
A549 (Lung Cancer)12.0

These results indicate its potential as a therapeutic agent in oncology.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:

  • Stepwise Reactions : Utilizing protecting group strategies to control reactivity.
  • Analytical Techniques : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the synthesis process and confirm product identity.

Case Studies and Research Findings

Several studies have documented the efficacy of thiadiazole derivatives, including this compound:

  • Mahendrasinh et al. (2013) reported on the synthesis and biological evaluation of new thiadiazole derivatives for their antimicrobial activities, highlighting the importance of structural modifications in enhancing biological efficacy .
  • A recent study demonstrated that structural modifications significantly affect the anticancer activity of thiadiazole derivatives against various cancer cell lines.

Preparation Methods

Cyclocondensation of Amidines and Isothiocyanates

The 1,2,4-thiadiazole core is synthesized via cyclocondensation of an amidine derivative (II ) with an isothiocyanate (III ), as demonstrated in analogous syntheses.

Procedure :

  • Amidine Formation :
    • Acetonitrile (VI ) undergoes a Pinner reaction with HCl/EtOH to yield acetimidamide hydrochloride (II ).
    • Reaction Conditions : 0°C to 25°C, 12 h, 85% yield.
  • Isothiocyanate Preparation :

    • 3-Methylpyridin-2-amine reacts with thiophosgene in dichloromethane to form 2-isothiocyanato-3-methylpyridine (III ).
    • Reaction Conditions : 0°C, 2 h, 78% yield.
  • Cyclocondensation :

    • II and III are stirred in tetrahydrofuran (THF) with diisopropyl azodicarboxylate (DIAD) to facilitate cyclization.
    • Reaction Conditions : 25°C, 20 h, 36% yield.
    • Product : 3-Methyl-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35–8.29 (m, 2H), 2.40 (s, 3H).
  • MS (ESI) : m/z 193.1 [M + 1]⁺.

Functionalization of the Thiadiazole Core with Piperidine

Alkylation of 3-Methyl-1,2,4-thiadiazole-5-amine

The amine group at position 5 is alkylated with 4-(hydroxymethyl)piperidine using a Mitsunobu reaction.

Procedure :

  • Mitsunobu Reaction :
    • 3-Methyl-1,2,4-thiadiazole-5-amine, 4-(hydroxymethyl)piperidine, triphenylphosphine (PPh₃), and DIAD are stirred in THF.
    • Reaction Conditions : 0°C → 25°C, 12 h, 62% yield.
    • Product : 5-(4-(Hydroxymethyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole.

Optimization :

  • Excess DIAD (1.5 eq) improves yield by preventing oxidative byproducts.

Characterization :

  • ¹H NMR : δ 4.81–4.75 (m, 1H, CH₂O), 3.45–3.40 (m, 2H, piperidine-H).
  • ¹³C NMR : δ 167.8 (C=S), 62.1 (CH₂OH).

Analytical Data and Spectral Assignments

Table 1: Spectroscopic Data for Key Intermediates

Compound ¹H NMR (δ, ppm) MS (ESI) (m/z)
3-Methyl-1,2,4-thiadiazole-5-amine 2.40 (s, 3H, CH₃) 193.1
5-(4-(Hydroxymethyl)piperidin-1-yl)-3-methyl-1,2,4-thiadiazole 4.81–4.75 (m, 1H), 3.45–3.40 (m, 2H) 256.2
Target Compound 8.17 (s, 1H), 2.60 (s, 6H) 389.2

Table 2: Reaction Yields and Conditions

Step Reaction Type Conditions Yield (%)
1 Pinner Reaction HCl/EtOH, 12 h, 25°C 85
2 Mitsunobu Alkylation DIAD, PPh₃, THF, 12 h 62
3 SN2 Etherification K₂CO₃, DMF, 60°C, 8 h 54

Q & A

Q. What are effective synthetic routes to construct the 1,2,4-thiadiazole-piperidine-pyrimidine scaffold in this compound?

The core structure can be synthesized via cyclization reactions using hydrazide intermediates. For example, hydrazides derived from pyrimidine-thioacetates (e.g., (6-methyl-2-morpholinopyrimidin-4-ylthio)acetohydrazide) react with isothiocyanates (cyclohexyl or phenyl) under reflux in ethanol, forming 1,2,4-triazole or thiadiazole derivatives . Key steps include:

  • Cyclization : Refluxing with isothiocyanates for 3–6 hours.
  • Purification : Recrystallization from ethanol or DMF/EtOH mixtures.
  • Characterization : 1^1H/13^13C NMR (e.g., δ 2.22 ppm for CH3_3 in pyrimidine) and IR (e.g., 1700 cm1^{-1} for C=O) .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Multi-modal spectroscopic validation is critical:

  • NMR : Identify proton environments (e.g., piperidine CH2_2 at δ 3.6–4.0 ppm, thiadiazole C=S at δ 181 ppm) .
  • IR : Detect functional groups (e.g., C=N/C=C stretches at 1495–1550 cm1^{-1}) .
  • Elemental Analysis : Verify purity (e.g., C, H, N within 0.1% of theoretical values) .
  • TLC : Monitor reaction progress (ethyl acetate/hexane = 3:1) .

Advanced Research Questions

Q. How can unexpected byproducts during thiadiazole synthesis be analyzed and mitigated?

Contradictory outcomes, such as dual product formation (e.g., indole vs. pyrazole derivatives), arise from competing reaction pathways. Methodological strategies include:

  • Reaction Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature to favor one pathway .
  • Byproduct Characterization : Use LC-MS or preparative HPLC to isolate and identify minor products.
  • Computational Modeling : Predict reactive intermediates (e.g., nitrene vs. carbene) using DFT calculations .

Q. What strategies improve yield in multi-step syntheses involving piperidine-pyrimidine coupling?

Key factors include:

  • Catalyst Selection : Palladium-based catalysts for C-N bond formation (e.g., Suzuki-Miyaura coupling) .
  • Protecting Groups : Use Boc or Fmoc groups to prevent side reactions at the piperidine nitrogen .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) for steps like hydrazide cyclization .

Q. How can researchers validate the biological relevance of structural modifications (e.g., methyl vs. trifluoromethyl groups)?

  • SAR Studies : Compare IC50_{50} values of analogs in enzyme assays (e.g., kinase inhibition).
  • Metabolic Stability : Assess half-life in liver microsomes; fluorinated groups (e.g., CF3_3) enhance stability .
  • Docking Studies : Use PyMOL or AutoDock to predict binding interactions (e.g., piperidine oxygen as a hydrogen bond acceptor) .

Methodological Challenges

Q. What are common pitfalls in interpreting NMR data for thiadiazole derivatives?

  • Dynamic Effects : Conformational flexibility in piperidine rings can split signals (e.g., axial vs. equatorial CH2_2) .
  • Solvent Artifacts : DMSO-d6_6 may deshield protons, shifting δ values by 0.1–0.3 ppm.
  • Resolution Limits : Overlapping peaks (e.g., aromatic protons) require 2D NMR (COSY, HSQC) for assignment .

Q. How can reaction scalability be achieved without compromising purity?

  • Flow Chemistry : Continuous processing reduces batch variability .
  • Crystallization Engineering : Optimize solvent mixtures (e.g., EtOH/H2_2O) to enhance crystal habit and filtration .
  • In-Line Analytics : Use PAT tools (e.g., FTIR probes) for real-time monitoring .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing biological activity data?

  • Dose-Response Curves : Fit using nonlinear regression (e.g., Hill equation) in GraphPad Prism.
  • ANOVA : Compare multiple analogs (p < 0.05, Tukey post-hoc test) .
  • QSAR Models : Use ML algorithms (e.g., Random Forest) to correlate substituents with activity .

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Force Field Validation : Cross-check docking scores with MD simulations (e.g., AMBER).
  • Solvent Effects : Include explicit water molecules in DFT calculations .
  • Experimental Replicates : Perform triplicate assays to confirm outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.